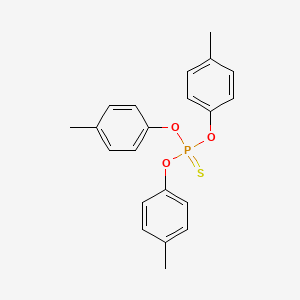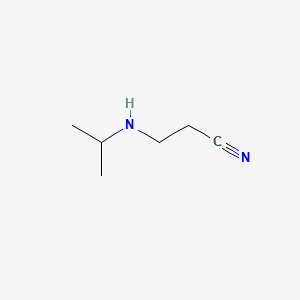
4-Benzylbenzonitrile
Overview
Description
4-Benzylbenzonitrile is an organic compound with the molecular formula C14H11N and a molecular weight of 193.24 g/mol . It is a derivative of benzonitrile, characterized by a benzyl group attached to the para position of the benzene ring.
Mechanism of Action
Target of Action
Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .
Mode of Action
It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Biochemical Pathways
Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .
Pharmacokinetics
The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .
Result of Action
The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .
Action Environment
The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .
Biochemical Analysis
Biochemical Properties
4-Benzylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids. Additionally, this compound can form coordination complexes with transition metals, which can influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound has been found to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450s, by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to the accumulation of substrates and the formation of reactive intermediates. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity. High doses of this compound have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular components. Threshold effects have been observed, where certain dosages lead to a sudden increase in toxicity, indicating a non-linear dose-response relationship .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The interaction with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The localization of this compound to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylbenzonitrile can be achieved through several methods:
Amino-catalyzed [3+3] benzannulation: This method involves the reaction of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles.
Conversion of benzoic acids: This classical method involves converting benzoic acids to their chlorides, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene.
Green synthesis using ionic liquids: This method employs ionic liquids as recycling agents, eliminating the need for metal salt catalysts.
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
Chemical Reactions Analysis
4-Benzylbenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions with reagents such as gallium(III) triflate and dimethylmonochlorosilane in dichloromethane.
Common reagents and conditions used in these reactions include inert atmospheres, specific solvents like acetonitrile and dichloromethane, and catalysts like copper(I) iodide dimethyl sulfide complex . Major products formed from these reactions include various substituted benzonitriles and benzylamines.
Scientific Research Applications
4-Benzylbenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of advanced coatings, pesticides, and dyes.
Comparison with Similar Compounds
4-Benzylbenzonitrile can be compared with other similar compounds such as:
Benzonitrile: The parent compound, benzonitrile, has a simpler structure without the benzyl group.
4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group instead of a benzyl group, making it useful in different substitution reactions.
The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
4-benzylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRFNWUIJASATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178003 | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23450-31-9 | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)





